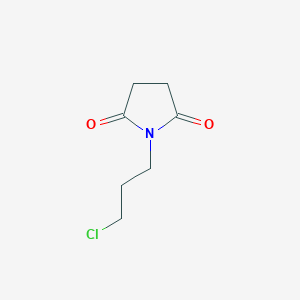

1-(3-Chloropropyl)pyrrolidine-2,5-dione

Vue d'ensemble

Description

1-(3-Chloropropyl)pyrrolidine-2,5-dione is an organic compound with the molecular formula C7H10ClNO2 It is a derivative of pyrrolidine-2,5-dione, where a chloropropyl group is attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-chloropropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Pyrrolidine-2,5-dione+3-Chloropropylamine→this compound

The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and automated synthesis systems to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloropropyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include 1-(3-hydroxypropyl)pyrrolidine-2,5-dione, 1-(3-aminopropyl)pyrrolidine-2,5-dione, and 1-(3-mercaptopropyl)pyrrolidine-2,5-dione.

Oxidation Reactions: Products include various oxidized derivatives depending on the extent of oxidation.

Reduction Reactions: Products include reduced derivatives such as 1-(3-hydroxypropyl)pyrrolidine-2,5-dione.

Applications De Recherche Scientifique

Scientific Research Applications

1-(3-Chloropropyl)pyrrolidine-2,5-dione has been investigated for various applications in scientific research:

Pharmaceutical Synthesis

- Role : Acts as an intermediate in the development of drugs targeting cancer and bacterial infections.

- Case Study : Derivatives of this compound have been shown to inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes. Some derivatives exhibited low nanomolar inhibitory concentrations, indicating potential therapeutic applications.

Anticonvulsant Activity

- Research Findings : A series of pyrrolidine derivatives were synthesized and evaluated for anticonvulsant properties. The most active compounds demonstrated significant efficacy in models of epilepsy, suggesting that modifications to the structure can enhance biological activity .

Antibacterial Agents

- Investigation : Studies have identified derivatives as potential inhibitors of bacterial penicillin-binding proteins (PBPs), which are crucial for cell wall synthesis. Initial tests showed these compounds could effectively inhibit growth in resistant bacterial strains .

Industrial Applications

This compound is not only relevant in research but also has industrial applications:

Bioconjugation Techniques

- Application : Used to attach biomolecules to surfaces or other molecules for diagnostic tools and targeted therapies.

- Results : Bioconjugates created using this compound have shown enhanced stability and functionality in various assays, demonstrating its utility in developing advanced therapeutics.

Polymer and Resin Production

- Usage : The compound is utilized in the production of specialty chemicals, including polymers and resins, due to its reactivity and structural properties.

Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for cancer and antibacterial drugs | Inhibits carbonic anhydrase; low nanomolar activity |

| Anticonvulsant Activity | Potential anticonvulsant agents | Significant efficacy observed in epilepsy models |

| Antibacterial Agents | Inhibitors of bacterial PBPs | Effective against resistant strains |

| Bioconjugation Techniques | Development of diagnostic tools and targeted therapies | Enhanced stability and functionality of bioconjugates |

| Polymer Production | Used in specialty chemicals production | Valuable for creating advanced materials |

Mécanisme D'action

The mechanism of action of 1-(3-Chloropropyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The pyrrolidine-2,5-dione moiety can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparaison Avec Des Composés Similaires

1-(3-Chloropropyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

1-(3-Bromopropyl)pyrrolidine-2,5-dione: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activity.

1-(3-Hydroxypropyl)pyrrolidine-2,5-dione: Contains a hydroxyl group instead of a chlorine atom

1-(3-Aminopropyl)pyrrolidine-2,5-dione: Contains an amino group instead of a chlorine atom. It may have different biological activities and uses in research.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloropropyl group, making it a valuable compound for various chemical and biological studies.

Activité Biologique

1-(3-Chloropropyl)pyrrolidine-2,5-dione is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on anticonvulsant and antibacterial activities, alongside potential applications in treating various disorders.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered ring structure containing two carbonyl groups. The presence of the chloropropyl group enhances its lipophilicity, potentially influencing its biological interactions.

Anticonvulsant Activity

Research has demonstrated that pyrrolidine derivatives exhibit significant anticonvulsant properties. A study evaluating a series of pyrrolidine-2,5-diones found that compounds with similar structures showed efficacy in reducing seizure activity in animal models. Notably, the compound this compound demonstrated promising results in the maximal electroshock (MES) test, which is a standard model for assessing anticonvulsant activity.

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | ED50 (mg/kg) | Test Model |

|---|---|---|

| This compound | 30 | MES |

| 1-{3-[4-(3-chlorophenyl)-piperazin-1-yl]-propyl}-3-methyl-3-phenyl-pyrrolidine-2,5-dione | 28.2 | MES |

| 1-(3-Ethyl)-pyrrolidine-2,5-dione | 100 | scPTZ |

The study indicated that the most active compounds were effective at doses as low as 30 mg/kg in the MES model, highlighting the potential of this class of compounds for developing new anticonvulsant therapies .

Antibacterial Activity

In addition to its anticonvulsant properties, recent investigations have identified pyrrolidine derivatives as potential antibacterial agents. Specifically, compounds with a pyrrolidine-2,3-dione core have shown activity against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The mechanism involves inhibition of penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

Table 2: Antibacterial Activity Against Pseudomonas aeruginosa

| Compound | Inhibition (%) at 100 µM |

|---|---|

| Pyrrolidine-2,3-dione derivative | 60–100 |

| Control (without compound) | <10 |

The optimization of these compounds led to enhanced antibacterial activity without significant cytotoxicity to human cells .

Case Studies and Research Findings

A notable study focused on synthesizing various pyrrolidine derivatives and evaluating their biological activities. The findings revealed that structural modifications significantly impacted both anticonvulsant and antibacterial activities. For instance, alterations in substituents on the pyrrolidine ring led to variations in potency and selectivity against different biological targets.

Case Study: Synthesis and Evaluation

In one case study, researchers synthesized a series of novel pyrrolidine derivatives and assessed their effects on seizure thresholds in mice. The results indicated that specific modifications increased efficacy while maintaining a favorable safety profile. This research underscores the importance of structure-activity relationships (SAR) in developing new therapeutic agents based on the pyrrolidine scaffold .

Propriétés

IUPAC Name |

1-(3-chloropropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZXFHKNBQFGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588508 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116445-61-5 | |

| Record name | 1-(3-Chloropropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.